Eleutherobin
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Overview
Description
Eleutherobin is a natural product found in Eleutherobia and Erythropodium caribaeorum with data available.
Scientific Research Applications
Antimitotic Activity and Synthetic Approaches Eleutherobin stands out in scientific research due to its taxol-like anti-tumor properties, which it exhibits by promoting tubulin assembly and affecting the dynamic stability of the cytoskeleton during mitosis. This action is crucial in the study and development of cancer therapeutics. Researchers have made significant strides in synthesizing eleutherobin, with a notable approach involving ring-closing metathesis to achieve the complex fused bicyclic ring system characteristic of eleutherobin. These synthetic efforts are aimed at overcoming the challenges posed by the limited availability of natural eleutherobin and at enhancing its antimitotic efficacy (Gennari et al., 2007).
Discovery and Development for Breast Cancer Treatment The search for new antimitotic drugs, particularly for breast cancer treatment, has led to the screening of vast natural product libraries. This endeavor has identified eleutherobin as a promising candidate, thanks to its potent activity against multidrug-resistant breast cancer cells and its unique mechanism of action, which involves microtubule stabilization. The discovery of new sources of eleutherobin and its analogs has provided valuable insights into its potential as a lead compound in drug development (Roberge, 2000).
Chemical Synthesis and Molecular Analysis The chemical synthesis of eleutherobin analogs, particularly through methods such as Claisen rearrangement and ring-closing metathesis, has been a focal point of research. These studies not only aim to replicate the natural product but also to understand its molecular structure and interaction with biological targets. For instance, simplified eleutherobin analogs have demonstrated microtubule-stabilizing properties, contributing to our understanding of its therapeutic potential (Chiang et al., 2005).
properties
CAS RN |
174545-76-7 |
---|---|
Molecular Formula |
C35H48N2O10 |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
[(1S,2S,4R,8R,9S,10Z,12R)-11-[[(2R,3S,4R,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxymethyl]-12-methoxy-1,5-dimethyl-8-propan-2-yl-15-oxatricyclo[10.2.1.04,9]pentadeca-5,10,13-trien-2-yl] (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C35H48N2O10/c1-20(2)25-10-8-21(3)26-15-29(46-30(40)11-9-24-16-37(6)19-36-24)34(5)12-13-35(42-7,47-34)23(14-27(25)26)17-43-33-32(45-22(4)38)31(41)28(39)18-44-33/h8-9,11-14,16,19-20,25-29,31-33,39,41H,10,15,17-18H2,1-7H3/b11-9+,23-14-/t25-,26+,27-,28-,29+,31-,32+,33-,34+,35-/m1/s1 |
InChI Key |
XOPYFXBZMVTEJF-PDACKIITSA-N |
Isomeric SMILES |
CC1=CC[C@@H]([C@@H]/2[C@H]1C[C@@H]([C@@]3(C=C[C@@](O3)(/C(=C2)/CO[C@H]4[C@H]([C@@H]([C@@H](CO4)O)O)OC(=O)C)OC)C)OC(=O)/C=C/C5=CN(C=N5)C)C(C)C |
SMILES |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C |
Canonical SMILES |
CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C |
synonyms |
eleutherobin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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